![molecular formula C20H20N2O2 B3396267 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1011607-07-0](/img/structure/B3396267.png)
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Overview
Description
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound belonging to the family of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multi-step organic reactions. Commonly, a cycloaddition reaction is utilized to form the heterocyclic core, followed by functionalization steps to introduce the cinnamoyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize by-products. The process may involve catalysis, high-pressure systems, and purification steps such as chromatography to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its fully saturated form.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl or aryl groups under appropriate catalysts.
Major Products: The major products of these reactions are typically derivatives with altered functional groups, which can then be further studied for their properties and applications.
Scientific Research Applications
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one finds use in various scientific research domains:
Chemistry: : As a reagent in the study of reaction mechanisms and synthesis of other complex molecules.
Biology: : For exploring its potential as a bioactive compound, particularly in enzyme inhibition or as a molecular probe.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial, antifungal, or anti-inflammatory activities.
Industry: : Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one depends on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, influencing biochemical pathways.
Pathways Involved: : In therapeutic contexts, it might inhibit key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparing this compound with others in its class highlights its uniqueness:
3-cinnamoyl-3,4,5,6-tetrahydro-1H-pyrido[1,2-a][1,5]diazocin-8(2H)-one: : Lacks the methano bridge, altering its reactivity and biological activity.
3-benzoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one: : Substitutes cinnamoyl with benzoyl, impacting its chemical properties.
Properties
IUPAC Name |
11-[(E)-3-phenylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(10-9-15-5-2-1-3-6-15)21-12-16-11-17(14-21)18-7-4-8-20(24)22(18)13-16/h1-10,16-17H,11-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDMXAOZVANHKY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)
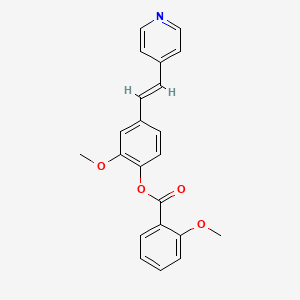
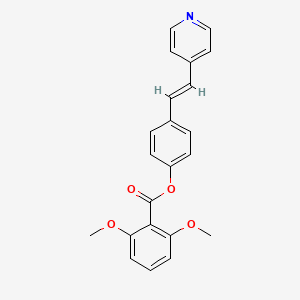
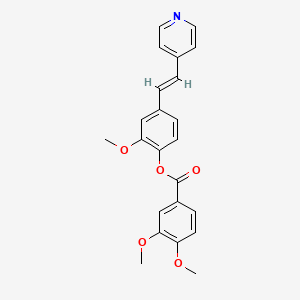
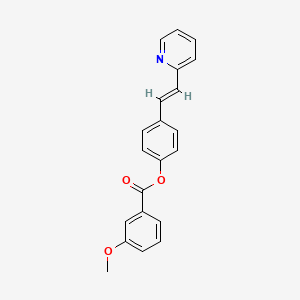
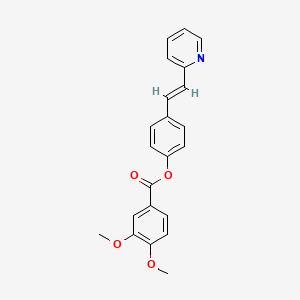
![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)
![3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396250.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396252.png)
![2-(2-chlorophenoxy)-N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396260.png)
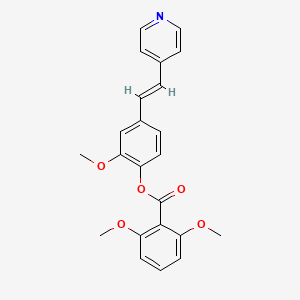

![2-{[(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3396288.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3396301.png)
